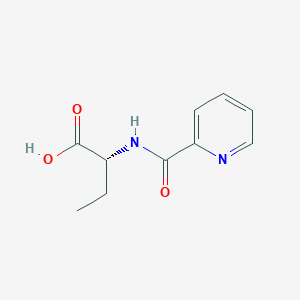![molecular formula C9H13N3O3 B7581725 (2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B7581725.png)
(2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid, also known as MPB, is a synthetic compound that has been widely used in scientific research to study its mechanism of action and its biochemical and physiological effects. MPB is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the degradation of incretin hormones. Incretin hormones play a crucial role in regulating glucose homeostasis and are of great interest in the treatment of type 2 diabetes.
Mechanism of Action
(2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid inhibits DPP-IV by binding to the active site of the enzyme, preventing it from degrading incretin hormones. This results in an increase in the levels of GLP-1 and GIP, which stimulate insulin secretion and inhibit glucagon secretion, thereby improving glucose homeostasis.
Biochemical and Physiological Effects
(2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid has been shown to improve glucose homeostasis in animal models of diabetes by increasing insulin secretion and decreasing glucagon secretion. It has also been shown to improve insulin sensitivity and reduce inflammation in adipose tissue.
Advantages and Limitations for Lab Experiments
One advantage of using (2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid in lab experiments is its potency as a DPP-IV inhibitor, which allows for the study of the effects of incretin hormones on glucose homeostasis. However, one limitation is that (2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid is a synthetic compound and may not fully represent the effects of endogenous incretin hormones.
Future Directions
For research on (2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid include the development of more potent and selective DPP-IV inhibitors, as well as the study of its effects on other physiological processes such as lipid metabolism and inflammation. Additionally, the use of (2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid in combination with other therapies for the treatment of diabetes should be explored.
Synthesis Methods
The synthesis of (2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with N-tert-butoxycarbonyl-L-serine methyl ester, followed by deprotection and coupling with N-(9-fluorenylmethyloxycarbonyl)-L-alanine. The final product is obtained after deprotection and purification by column chromatography.
Scientific Research Applications
(2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid has been extensively used in scientific research to study its mechanism of action and its biochemical and physiological effects. It has been shown to be a potent inhibitor of DPP-IV, which leads to an increase in the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This increase in incretin hormones results in improved glucose homeostasis, making it a potential therapeutic target for the treatment of type 2 diabetes.
properties
IUPAC Name |
(2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-3-6(9(14)15)10-8(13)7-4-5(2)11-12-7/h4,6H,3H2,1-2H3,(H,10,13)(H,11,12)(H,14,15)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCLFNRJDGUGCW-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1=NNC(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)NC(=O)C1=NNC(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7581649.png)
![2-[4-(Cyclohex-3-en-1-ylsulfamoyl)phenoxy]acetic acid](/img/structure/B7581652.png)
![1-[(4-methyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid](/img/structure/B7581673.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine](/img/structure/B7581678.png)




![(2R)-2-[(4-cyanobenzoyl)amino]butanoic acid](/img/structure/B7581720.png)
![N-[(2-hydroxycyclopentyl)methyl]-3-methylbenzamide](/img/structure/B7581728.png)
![1-[3-[[2-(Aminomethyl)cyclohexyl]amino]phenyl]pyrrolidin-2-one](/img/structure/B7581741.png)
![2-[[(3-Methylquinoxalin-2-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7581749.png)
![N-[2-(aminomethyl)cyclohexyl]pyrazin-2-amine](/img/structure/B7581755.png)